molecular formula C13H10O3 B132225 4,4'-Dihydroxybenzophenone CAS No. 611-99-4

4,4'-Dihydroxybenzophenone

Cat. No. B132225
CAS RN: 611-99-4
M. Wt: 214.22 g/mol
InChI Key: RXNYJUSEXLAVNQ-UHFFFAOYSA-N
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Patent
US04453010

Procedure details

Phenyl-4-hydroxybenzoate (5.0 g; 0.02 mole) was heated with 98% methane sulphonic acid (10 ml; 15.1 g; 0.16 mole) at 80° C. for 2 hours. The solution was poured into water and the solid product washed with water and dried at 110° C. in a vacuum oven to yield 4,4'-dihydroxy-benzophenone (infra-red spectrum indentical with that of an authentic sample); the yield was 3.4 g (68%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(O[C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)C=CC=CC=1.CS(O)(=O)=O>O>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([C:8]([C:9]2[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=2)=[O:16])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(C1=CC=C(C=C1)O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solid product washed with water
CUSTOM
Type
CUSTOM
Details
dried at 110° C. in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.